(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine
Description
(1S,2S)-1,2-Diphenyl-N-(phenylmethyl)-1,2-ethanediamine is a chiral diamine derivative characterized by two phenyl groups at the 1,2-positions of an ethanediamine backbone and an additional phenylmethyl substituent on one nitrogen atom. Its stereochemistry (1S,2S) confers specificity in molecular interactions, making it valuable in asymmetric catalysis and pharmaceutical research. The compound is commercially available (CAS: 157242-43-8) with high purity (97–98%) and is utilized in ligand design and enantioselective synthesis .
Properties
IUPAC Name |
(1S,2S)-N'-benzyl-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKTPRQRNOZIK-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves reductive amination of (1S,2S)-1,2-diphenylethylenediamine with benzaldehyde using sodium tris(acetoxy)borohydride (STAB) in dichloromethane at 0–25°C under inert atmosphere. The reaction proceeds via imine formation followed by selective reduction:
Optimization and Yield
Table 1: Reductive Amination Performance Metrics
Catalytic Hydrogenation with Raney Nickel
Methodology
A patent (CN105218380A) describes the use of Raney nickel and hydrazine hydrate for the reduction of 1,2-diphenylthanedione dioxime to (±)-1,2-diphenylethylenediamine, which is subsequently resolved into enantiomers. The N-benzylation step employs:
Key Observations
-
Yield : 86–98% for the racemic diamine; enantiomeric resolution reduces net yield to 40–50%.
-
Limitations : Requires chiral resolution post-synthesis, increasing complexity.
Cesium Carbonate-Mediated Alkylation
Procedure
Cesium carbonate facilitates N-alkylation under mild conditions (DMF, 80°C). This method avoids reducing agents, making it suitable for acid-sensitive substrates:
Advantages and Drawbacks
Chiral Auxiliary Approaches
Schiff Base Formation and Reduction
Racemization-resistant pathways use Schiff base intermediates. For example, reacting (1S,2S)-diamine with benzaldehyde forms a bis-imine, which is reduced with NaBH₄:
Performance
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 65–72% | 99 | Moderate | High |
| Catalytic Hydrogenation | 40–50% | 99 | High | Low |
| Cesium Alkylation | 70–78% | 99 | Low | Moderate |
| Chiral Auxiliary | 80–85% | 98 | High | High |
Industrial-Scale Considerations
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine has diverse applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stereochemical and Substituent Effects
- Chirality: The (1S,2S) configuration in the target compound and its chlorophenyl analog () enhances enantioselectivity in catalysis compared to non-chiral analogs like N-ethyl-1,2-ethanediamine .
- Substituent Impact :
- Halogenation : Chloro () and fluoro () substituents increase lipophilicity and target affinity. For example, 2,4-difluorophenyl derivatives exhibit improved blood-brain barrier penetration .
- Aromatic vs. Aliphatic Groups : Compounds with tetrahydropyran () or pyrrole rings () show divergent reactivity due to electronic effects, unlike the purely aryl-substituted target compound.
Biological Activity
(1S,2S)-1,2-Diphenyl-N-(phenylMethyl)-1,2-ethanediamine is a chiral diamine compound with significant applications in organic synthesis and medicinal chemistry. Its unique stereochemistry and functional groups make it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H16N2
- CAS Number : 1207290-26-3
- Appearance : White to light yellow crystalline powder
- Purity : ≥97% purity and ≥99% enantiomeric excess (ee) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting microbial growth.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Candida albicans | 10 | High |
| Pseudomonas aeruginosa | 25 | Moderate |
Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. Its mechanism of action involves disrupting microbial cell wall synthesis and function .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups enable selective binding to these targets, modulating their activity and leading to desired biological effects. For instance, it may act as an enzyme inhibitor or receptor antagonist .
Study 1: Antimicrobial Efficacy
A study conducted by Mursiti et al. (2017) evaluated the antimicrobial efficacy of various compounds including this compound against a panel of microorganisms. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 10 µg/mL against Candida albicans and moderate activity against Staphylococcus aureus .
Study 2: Enzyme Interaction
Research published in ACS Omega explored the interaction between this compound and specific enzymes involved in bacterial metabolism. The findings suggested that the compound could inhibit enzyme activity by binding to active sites, thereby preventing substrate access .
Applications in Medicine
The unique properties of this compound make it a valuable candidate for pharmaceutical development. Its applications include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
